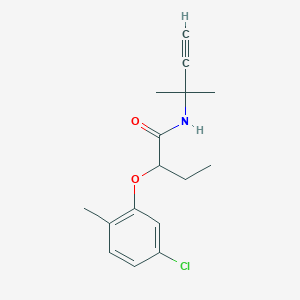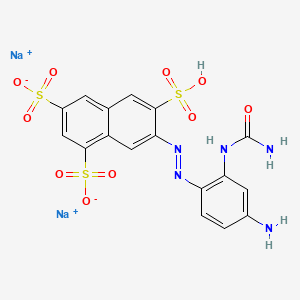
7-((4-Amino-2-ureidophenyl)azo)-1,3,6-naphthalenetrisulfonic acid, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate typically involves a multi-step process. The key steps include diazotization and coupling reactions. The starting material, 4-amino-2-(carbamoylamino)benzenesulfonic acid, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 6-sulfonaphthalene-1,3-disulfonic acid under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity. The final product is isolated through filtration, washing, and drying steps.
化学反応の分析
Types of Reactions
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
科学的研究の応用
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
作用機序
The mechanism of action of disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate primarily involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and electrostatic interactions with various substrates, leading to its binding and subsequent effects. In biological systems, it can interact with proteins and nucleic acids, affecting their structure and function.
類似化合物との比較
Similar Compounds
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: (C.I. Direct Black 38)
Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate: (Direct Black 19)
Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: (Direct Black 155)
Uniqueness
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate stands out due to its specific structural features, such as the presence of the carbamoylamino group, which imparts unique properties like enhanced stability and specific binding interactions. These characteristics make it particularly valuable in applications requiring high stability and precise interactions.
特性
CAS番号 |
70714-85-1 |
|---|---|
分子式 |
C17H13N5Na2O10S3 |
分子量 |
589.5 g/mol |
IUPAC名 |
disodium;7-[[4-amino-2-(carbamoylamino)phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C17H15N5O10S3.2Na/c18-9-1-2-12(13(5-9)20-17(19)23)21-22-14-7-11-8(4-16(14)35(30,31)32)3-10(33(24,25)26)6-15(11)34(27,28)29;;/h1-7H,18H2,(H3,19,20,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChIキー |
QKZZMPQRCDDRIN-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1N)NC(=O)N)N=NC2=CC3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)



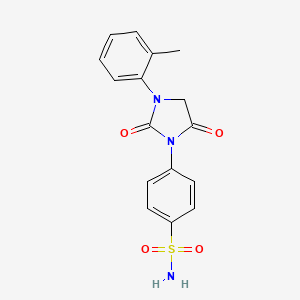

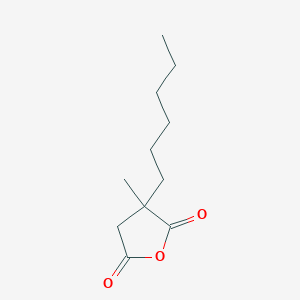
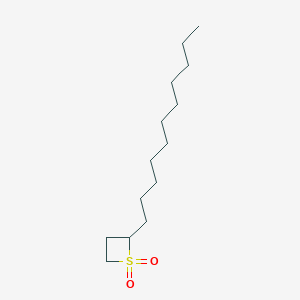
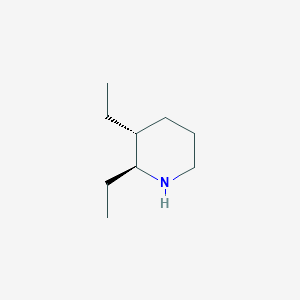
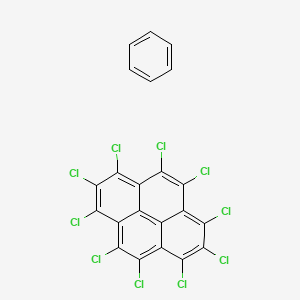
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
